![molecular formula C17H17NO3 B2541337 3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile CAS No. 101877-99-0](/img/structure/B2541337.png)
3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile
Overview
Description
3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile, commonly known as DPPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DPPN is a nitrile derivative of diarylpropanoids, which are natural compounds found in plants.
Scientific Research Applications
DPPN has been shown to have potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DPPN has been studied for its anti-inflammatory and anti-cancer properties. Studies have shown that DPPN inhibits the growth of cancer cells and reduces inflammation in animal models. In agriculture, DPPN has been studied for its potential use as a herbicide. DPPN has been shown to inhibit the growth of weeds and has low toxicity to non-target organisms. In materials science, DPPN has been studied for its potential use in organic electronics due to its high electron mobility.
Mechanism of Action
The mechanism of action of DPPN is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in cells. Studies have shown that DPPN inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer growth. DPPN has also been shown to inhibit the activity of the proteasome, a cellular pathway involved in protein degradation.
Biochemical and Physiological Effects
DPPN has been shown to have various biochemical and physiological effects in animal models. Studies have shown that DPPN reduces the levels of inflammatory cytokines in the blood, indicating its anti-inflammatory properties. DPPN has also been shown to reduce tumor growth in animal models of cancer. In addition, DPPN has been shown to have low toxicity to non-target organisms, indicating its potential use as a herbicide.
Advantages and Limitations for Lab Experiments
The advantages of using DPPN in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using DPPN in lab experiments include its limited solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are many future directions for research on DPPN. In medicine, further studies are needed to fully understand the mechanism of action of DPPN and its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the effectiveness of DPPN as a herbicide and its potential impact on non-target organisms. In materials science, further studies are needed to determine the potential use of DPPN in organic electronics and other applications.
Conclusion
In conclusion, DPPN is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. The synthesis of DPPN involves a cyclization reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base catalyst. DPPN has been shown to have anti-inflammatory and anti-cancer properties, inhibit the growth of weeds, and have potential use in organic electronics. Further research is needed to fully understand the mechanism of action of DPPN and its potential applications.
properties
IUPAC Name |
3-hydroxy-3,3-bis(4-methoxyphenyl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-7-3-13(4-8-15)17(19,11-12-18)14-5-9-16(21-2)10-6-14/h3-10,19H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUIJIGXURBWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC#N)(C2=CC=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3,3-di(4-methoxyphenyl)propanenitrile |
Synthesis routes and methods
Procedure details
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